molecular formula C21H24N2O4 B6538723 2-(3-methoxyphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide CAS No. 1060327-40-3

2-(3-methoxyphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide

Cat. No.: B6538723
CAS No.: 1060327-40-3
M. Wt: 368.4 g/mol
InChI Key: PAPQPTUKZSYJCA-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide is a synthetic acetamide derivative characterized by a 3-methoxyphenoxy moiety attached to an acetamide backbone and a para-substituted phenyl group linked to a pyrrolidin-1-yl ethyl ketone (Fig. 1).

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-18-5-4-6-19(14-18)27-15-20(24)22-17-9-7-16(8-10-17)13-21(25)23-11-2-3-12-23/h4-10,14H,2-3,11-13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPQPTUKZSYJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The result of the compound’s action is a modulation of the sigma-1 receptor’s activity. This can lead to a variety of effects, depending on the specific context and the presence of other agonists. For example, the use of the sigma-1 receptor allosteric modulator in combination with endogenous or exogenous agonists has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects.

Biological Activity

2-(3-Methoxyphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide, also known by its CAS number 1060327-40-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and research findings related to this compound.

  • Molecular Formula : C21H24N2O4
  • Molecular Weight : 368.4 g/mol
  • Structure : The compound features a methoxyphenoxy group and a pyrrolidine derivative, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The pyrrolidine moiety has been associated with enhanced selectivity towards cancer cells, particularly breast cancer lines such as MCF7 and MDA-MB-468. For instance, research on related compounds has shown that they can induce cell cycle arrest and apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of microtubule dynamics : Similar compounds have been reported to disrupt the cytoskeleton, leading to cell death.
  • Selective toxicity : These compounds often show lower toxicity towards normal cells compared to cancer cells, highlighting their potential as targeted therapies.

The biological activity of 2-(3-methoxyphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide may involve several mechanisms:

  • Inhibition of key signaling pathways : Compounds with similar structures have been shown to inhibit pathways critical for cancer cell proliferation.
  • Cytochrome P450 metabolism : The compound may be bioactivated by cytochrome P450 enzymes, leading to the formation of active metabolites that exert cytotoxic effects on tumor cells.

Case Studies

  • Study on Antiproliferative Activity :
    • A study investigated the antiproliferative effects of various derivatives related to this compound. It was found that certain substitutions at the phenyl ring significantly enhanced activity against breast cancer cell lines, with IC50 values ranging from 0.13 to 6.9 μM for the most potent derivatives .
  • Selectivity Towards Cancer Cells :
    • Another study highlighted that specific derivatives exhibited selectivity ratios greater than 10 when tested against normal fibroblast cells versus cancer cells, indicating a promising therapeutic index .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntiproliferativePAIB-SOs (related compounds)IC50: 0.13 - 6.9 μM
Selective ToxicityVarious pyrrolidine derivativesHigh selectivity for MCF7
Mechanism of ActionCYP1A1 bioactivationInduces apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Classification and Key Analogues

The target compound shares structural motifs with several classes of acetamide derivatives (Table 1). Key analogues include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Reference
Target Compound C23H27N3O4 417.48 3-Methoxyphenoxy, pyrrolidin-1-yl ethyl Not reported
E244-0324 (Indole derivative) C25H27N3O3 417.51 Indol-3-yl, isopropylphenyl Unspecified (screening compound)
2-(3-Methoxy-4-propoxyphenyl)acetamide (71) C22H28N2O4 408.48 3-Methoxy-4-propoxyphenyl HBTU-mediated coupling
Morpholinone acetamide () C22H28N2O5S 432.54 Morpholin-3-yl, isopropylphenyl Acetylation/alkylation
AMG-487 (Pyrido-pyrimidinyl derivative) C30H28F3N5O4 603.58 Pyrido[2,3-d]pyrimidinyl, trifluoromethoxy Multi-step coupling

Functional Group Variations and Implications

Pyrrolidin-1-yl Ethyl Group :

  • Present in both the target compound and E244-0324, this group enhances lipophilicity and may facilitate interactions with hydrophobic binding pockets in biological targets. The pyrrolidine ring’s nitrogen enables hydrogen bonding or salt bridge formation, critical for receptor affinity .

Conversely, the isopropylphenyl substituent in E244-0324 may enhance steric bulk, affecting membrane permeability . In compound 71 (), the 3-methoxy-4-propoxyphenyl chain increases hydrophobicity, which could influence pharmacokinetic properties like half-life .

Morpholinone and Pyrido-Pyrimidinyl Derivatives: Morpholinone acetamides () exhibit rigidified structures due to the oxomorpholine ring, which may restrict conformational flexibility but improve metabolic stability . AMG-487 () incorporates a pyrido-pyrimidinyl core, enabling π-π stacking interactions in enzyme active sites, as observed in antiviral studies .

Pharmacological and Physicochemical Data

  • E244-0324: A screening compound with a molecular weight of 417.51 g/mol, available in milligram quantities for biological testing.
  • Morpholinone Acetamide (): NMR data (δ 7.69 ppm for NH, δ 2.14 ppm for acetyl group) confirm structural integrity. The morpholinone ring’s carbonyl (δ 168.6 ppm in 13C NMR) may enhance binding to serine hydrolases .
  • Docking Studies () : Analogues like Dorsilurin K and Mangostin showed high docking scores against viral targets, implying that the target compound’s pyrrolidine and acetamide groups could similarly engage with viral polymerases .

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